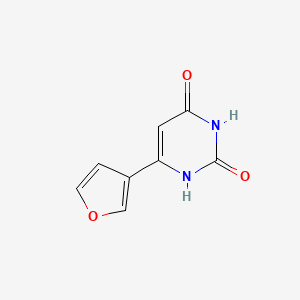

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

説明

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Related pyrimidine derivatives have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Similar compounds that inhibit cdk2 have been shown to induce apoptosis and inhibit cell proliferation .

生物活性

6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a furan moiety, which is crucial for its biological activity.

Research indicates that compounds with a pyrimidine scaffold often exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Pyrimidine derivatives are known to inhibit key enzymes involved in cellular processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .

- Antimicrobial Activity : Studies have shown that 6-(furan-3-yl)pyrimidine derivatives possess significant antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Several studies have reported the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

- Antiviral Activity : The compound has demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Studies : A study evaluated the effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the furan ring enhanced cytotoxicity significantly compared to unmodified compounds .

- Antimicrobial Testing : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the 5-position of the pyrimidine ring improved antibacterial activity against resistant strains .

- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .

科学的研究の応用

Anticancer Activity

The compound has shown promise as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. Recent studies synthesized various derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, including those based on 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione. These derivatives were evaluated for their anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study: PARP Inhibitors

- Objective: To evaluate the efficacy of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP inhibitors.

- Methodology: Compounds were synthesized and tested for PARP inhibition and cytotoxicity.

- Results: Several compounds exhibited significant inhibitory activity against PARP-1 and demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties. A study utilized Fe(III)-montmorillonite as a catalyst to synthesize 5-substituted dihydropyrimidines, which were then screened for antimicrobial activity against various microorganisms . The results indicated that certain derivatives exhibited promising antimicrobial effects.

Case Study: Antimicrobial Screening

- Objective: To assess the antimicrobial efficacy of synthesized 5-substituted dihydropyrimidines.

- Methodology: Compounds were tested against a range of bacterial strains.

- Results: Some compounds showed significant antimicrobial activity, suggesting potential for development into therapeutic agents.

Ion Channel Modulation

Recent patents have highlighted the use of thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as modulators of TRPC5 (transient receptor potential cation channel subfamily C member 5). These channels are implicated in various physiological processes and diseases related to calcium signaling . The modulation of TRPC5 can influence cellular excitability and has therapeutic implications for conditions linked to calcium dysregulation.

Case Study: TRPC5 Modulators

- Objective: To explore the potential of furo[2,3-d]pyrimidine derivatives as TRPC5 modulators.

- Methodology: Evaluation of the compounds' effects on TRPC5-mediated calcium influx.

- Results: Identification of specific derivatives that effectively modulate TRPC5 activity.

Data Table: Summary of Applications

化学反応の分析

Three-Component Cyclocondensation

This compound serves as a key intermediate in multicomponent reactions. For example, ZrOCl₂·8H₂O-catalyzed (2 mol%) reactions with aryl glyoxal monohydrates and alkyl isocyanides in water at 50°C yield fused furo[2,3-d]pyrimidine derivatives (e.g., 4a–n ) .

| Reactants | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aryl glyoxal, alkyl isocyanide | ZrOCl₂·8H₂O | 50°C, aqueous | 75–90% |

Mechanism : The reaction proceeds via sequential Michael addition and intramolecular heteroannulation, forming iminolactone intermediates that undergo -hydrogen transfer to stabilize the fused pyrimidine structure .

Thiolation and Sulfur Incorporation

Reaction with thiourea under acidic conditions introduces thiol groups. For example, treatment with thiourea in ethanol/HCl yields 4-amino-2-mercapto-10-(furan-3-yl)-pyrano[2,3-d]dipyrimidine-7,9-dione .

| Reagent | Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Thiourea | HCl, ethanol, reflux | Thiol-substituted pyrimidine | 80% |

Key Data :

[4 + 1] Heteroannulation

Interaction with carbon disulfide and formamide under reflux forms pyrimido[4,5-d]pyrimidin-2,4-diones. For instance, cyclocondensation yields fused systems with enhanced aromaticity :

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CS₂, formamide | Reflux, 6 hours | Pyrimido[4,5-d]pyrimidine | 75% |

Structural Confirmation :

Spiroindole Formation

Reaction with indoline-2,3-dione produces spiro derivatives. For example, hydrazine-mediated coupling yields 3-(2-(6-(furan-3-yl)pyrimidin-4-yl)hydrazono)indolin-2-one :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indoline-2,3-dione | Ethanol, reflux | Spiroindole-pyrimidine | 68% |

Key Observations :

Esterification and Hydrolysis

The pyrimidine-2,4-dione core undergoes esterification with acetic anhydride, forming 6-(methoxyamino)-2,4-dioxo derivatives. Hydrolysis regenerates the parent compound :

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Acetic anhydride | Reflux, 4 hours | Methoxyamino derivative | 70% |

Analytical Data :

Diazotization and Triazine Formation

Diazotization with NaNO₂/HCl produces triazine-fused systems. For example, 4-hydroxy-5-(furan-3-yl)-triazino-pyrano[2,3-d]pyrimidine forms via this route :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaNO₂, HCl | Acetic acid, 0°C | Triazine-pyrimidine | 65% |

Key Feature :

Comparative Reactivity Insights

The furan-3-yl group enhances electrophilic substitution at the β-position, while the pyrimidine-2,4-dione core facilitates nucleophilic attacks at C-5 and C-6. Comparative studies with thiophene analogs show higher yields for furan derivatives due to reduced steric hindrance .

特性

IUPAC Name |

6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNXCJOBNDRDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。